molecular formula C21H26ClN3O3S B2497762 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride CAS No. 1216412-60-0

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride

Cat. No.: B2497762
CAS No.: 1216412-60-0
M. Wt: 435.97
InChI Key: MYJJRRZBFBOQLF-UHFFFAOYSA-N
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Description

N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with an ethyl group at the 6-position, a morpholinopropyl chain, and a furan-2-carboxamide moiety. Its hydrochloride salt form enhances solubility and bioavailability, making it suitable for pharmacological studies. This compound is structurally related to derivatives explored for antimicrobial, antitumor, and receptor-modulating activities, though its specific therapeutic applications remain under investigation .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3S.ClH/c1-2-16-6-7-17-19(15-16)28-21(22-17)24(20(25)18-5-3-12-27-18)9-4-8-23-10-13-26-14-11-23;/h3,5-7,12,15H,2,4,8-11,13-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJJRRZBFBOQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CO4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride is a synthetic compound with a complex structure that suggests potential biological activity. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The compound has the following chemical formula and structural characteristics:

  • Molecular Formula : C21H26ClN3O3S
  • Molecular Weight : 436.0 g/mol
  • CAS Number : 1216412-60-0

The structure features a benzo[d]thiazole moiety, a furan ring, and a morpholinopropyl substituent, which are known to contribute to various biological activities.

Antiviral Activity

Recent studies have indicated that derivatives of compounds containing furan and thiazole moieties can act as inhibitors against viral infections. For instance, compounds similar to this compound have been evaluated for their efficacy against SARS-CoV-2 main protease (Mpro), which is crucial for viral replication.

CompoundIC50 (μM)Reference
F8–B221.55
F8–B61.57

These findings suggest that modifications in the structure can lead to significant antiviral activity, highlighting the potential of this compound in drug development.

Anticancer Activity

There is also emerging evidence suggesting that compounds with similar structural features exhibit anticancer properties. For example, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

  • In Vitro Studies : A study evaluating various derivatives showed that compounds with thiazole and furan groups exhibited cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity at low concentrations.
  • Safety Profile : Preliminary assessments indicate low cytotoxicity in non-cancerous cell lines, suggesting a favorable safety profile for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

The benzothiazole ring is a common scaffold in medicinal chemistry. Key analogs include:

Compound Name Substituent at Benzothiazole 6-Position Carboxamide/Linker Group Key Structural Differences Potential Implications
N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride () Methoxy (-OCH₃) Furan-2-carboxamide Ethyl → Methoxy Reduced lipophilicity; altered electronic effects due to electron-donating methoxy group .
N-(6-Trifluoromethylbenzo[d]thiazol-2-yl)-2-phenylacetamide () Trifluoromethyl (-CF₃) Phenylacetamide Furan replaced with phenylacetamide; CF₃ enhances electronegativity Increased metabolic stability; potential for enhanced target binding .
N-(5,6-Dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride () 5,6-Dimethyl Furan-2-carboxamide Additional methyl group at 5-position Steric hindrance may reduce binding affinity; increased hydrophobicity .

Heterocyclic Carboxamide Replacements

Replacement of the furan ring with other heterocycles alters physicochemical and binding properties:

Compound Name Carboxamide Heterocycle Structural Comparison Functional Impact
N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride () Thiophene Furan → Thiophene (sulfur vs. oxygen) Increased aromaticity and lipophilicity; potential for stronger π-π interactions .
N-(6-Ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride () Dihydrobenzo[1,4]dioxine Furan → Dihydrodioxine Enhanced rigidity and oxygen-rich environment; possible improved solubility .

Linker and Side Chain Modifications

The morpholinopropyl linker is critical for solubility and target engagement. Analogous compounds with modified linkers include:

  • Alfuzosin Hydrochloride Impurities (): These feature a quinazoline core instead of benzothiazole but retain the morpholinopropyl-furan carboxamide chain. The quinazoline system confers α1-adrenergic receptor affinity, highlighting how core structure dictates target selectivity .

Research Findings and Pharmacological Implications

  • Antimicrobial Activity : Thiadiazole derivatives () and benzothiazole analogs () demonstrate broad-spectrum antimicrobial effects, suggesting that the ethylbenzothiazole scaffold in the target compound may share similar mechanisms, such as enzyme inhibition or membrane disruption .
  • Synthetic Accessibility: The compound and its analogs are commercially available from suppliers like Hebei Chuncheng Biological Technology and Wuxi Mingrui Chemical (), indicating established synthesis protocols.
  • Thermodynamic Stability : The hydrochloride salt form improves crystallinity, as inferred from the widespread use of SHELX software () for structural refinement in similar small molecules .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step reactions starting with the formation of the benzo[d]thiazole core, followed by sequential coupling with morpholinopropyl and furan-2-carboxamide groups. Key steps include nucleophilic substitution and amide bond formation.
  • Optimization : Control reaction temperature (e.g., 60–80°C for amidation), solvent selection (DMSO or DMF for solubility), and use coupling agents like HATU or EDC. Purification via flash chromatography or recrystallization ensures >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?

  • Techniques :

  • NMR (1H/13C) for verifying substituent positions and bond connectivity.
  • Mass spectrometry (HRMS) to confirm molecular weight (e.g., m/z 407.96 for C20H26ClN3O2S) .
  • X-ray crystallography (if crystals are obtainable) for 3D conformational analysis .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Solubility : Highly soluble in polar aprotic solvents (DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies using surfactants (e.g., Tween-80) or co-solvents (PEG-400) are recommended for in vitro assays .
  • Stability : Store at –20°C in anhydrous conditions to prevent hydrolysis of the morpholinopropyl group. Monitor degradation via HPLC over 6–12 months .

Q. What preliminary biological activities have been reported, and which assays are used to evaluate them?

  • Assays :

  • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values.
  • Kinase inhibition : Fluorescence-based kinase assays (e.g., SYK inhibition) .
    • Findings : Benzo[d]thiazole derivatives show apoptosis induction via caspase-3 activation and cell cycle arrest at G1 phase .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced target specificity?

  • Key Modifications :

  • Substituent effects : Fluorine at position 6 (benzo[d]thiazole) increases lipophilicity and bioavailability .
  • Morpholinopropyl chain : Adjusting chain length (e.g., ethyl vs. propyl) alters membrane permeability .
    • Methodology : Parallel synthesis of analogs followed by high-throughput screening (HTS) against kinase panels .

Q. What mechanistic insights exist for this compound’s interaction with biological targets, and how can contradictory data be resolved?

  • Proposed Mechanisms :

  • Kinase inhibition (e.g., SYK) via competitive binding to ATP pockets .
  • DNA intercalation suggested by ethidium bromide displacement assays .
    • Contradictions : Discrepancies in IC50 values across studies may arise from assay conditions (e.g., serum protein interference). Validate using orthogonal assays (SPR, ITC) and genetic knockouts .

Q. What in vivo pharmacokinetic challenges are anticipated, and how can formulation strategies address them?

  • Challenges : Low oral bioavailability due to poor aqueous solubility and first-pass metabolism.
  • Strategies :

  • Nanoparticle encapsulation (PLGA-based) to enhance bioavailability.
  • Prodrug design : Esterification of the carboxamide group for improved absorption .

Q. How can advanced analytical methods resolve batch-to-batch variability in purity and impurity profiles?

  • Analytical Workflow :

  • HPLC-PDA/MS for quantifying impurities (e.g., unreacted intermediates).
  • NMR impurity profiling to detect residual solvents or diastereomers .

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